6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
Description
6-(4-Ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a dibenzoazepine-dione derivative characterized by a central seven-membered azepine ring fused with two benzene rings and substituted with a 4-ethoxyphenyl group at the 6-position.
Properties
IUPAC Name |
6-(4-ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-2-26-16-13-11-15(12-14-16)23-21(24)19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(23)25/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPVPSVXDPDUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323653 | |
| Record name | 6-(4-ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660193 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
124214-25-1 | |
| Record name | 6-(4-ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione can be achieved through various synthetic routes. One common method involves the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . This reaction typically requires the use of lithiated allenes or alkynes and isothiocyanates as reagents. The reaction conditions often involve refluxing in xylene or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepine derivatives.
Scientific Research Applications
6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in the treatment of psychiatric disorders, epilepsy, and cancer.
Industry: Utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with various molecular targets and pathways. The compound is known to modulate the activity of sodium channels, which plays a crucial role in its anticonvulsant and analgesic effects . Additionally, it may interact with other receptors and enzymes, contributing to its diverse pharmacological activities.
Comparison with Similar Compounds
Structural Analogues
6-(4-Chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
- Structural Difference : Substitution of the ethoxy group with a chlorine atom at the para position.
- Pharmacological Activity : Demonstrates >50% inhibition of induced edema and writhing reflex in rodents at 25 mg/kg (intraperitoneal administration) .
- Mechanistic Insight : The electron-withdrawing chloro group may enhance binding affinity to inflammatory targets, though it reduces lipophilicity compared to the ethoxy derivative.
6-Methyl-6,7-dihydro-5H-dibenzo[c,e]azepine
- Structural Difference : Lacks the dione moiety and features a methyl group instead of an aryl substituent.
6-(2,4-Dimethylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
- Structural Difference : Incorporates two methyl groups on the phenyl ring.
- Properties : Increased steric bulk may reduce solubility but enhance receptor selectivity. This compound is commercially available (Molecular Weight: 327.38) .
3,9-Dichloro-6-(5,7-dichloro-9H-fluoren-2-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
- Structural Difference : Contains multiple chlorine atoms and a fluorene moiety.
Functional Analogues from Different Scaffolds
N-Benzoylbenzamide Derivatives
- Structural Difference : Replaces the azepine-dione core with a benzamide backbone.
- Activity : Shows moderate anti-inflammatory effects but lower potency compared to dibenzoazepine-diones .
5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione Derivatives
- Example : 6-(4-Acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (Molecular Weight: 266.25) .
- Application : Used as a building block in medicinal chemistry, highlighting the versatility of dione-containing scaffolds in drug design.
Pharmacological and Physicochemical Comparison
Biological Activity
6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a compound within the dibenzoazepine family, characterized by its unique structure that includes a dibenzoazepine core and an ethoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of lipid regulation and neuropharmacology.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Condensation Reactions : Starting from readily available benzamides and aldehydes.
- Cyclization : Utilizing strong acids or bases under controlled temperatures to facilitate the formation of the dibenzoazepine structure.
- Oxidation : Converting intermediates into the final product through oxidation reactions.
These methods have been optimized to yield high purity and quantity, making the compound accessible for biological testing.
Antihyperlipidemic Effects
Research has indicated that derivatives of dibenzo[c,e]azepines exhibit significant antihyperlipidemic activity. A study evaluated several compounds, including this compound, for their effects on lipid profiles in Wistar albino rats. The findings revealed that certain derivatives led to a marked reduction in serum total cholesterol and triglyceride levels when administered at doses around 150 mg/kg compared to control groups .
| Compound | Dose (mg/kg) | Cholesterol Reduction (%) | Triglyceride Reduction (%) |
|---|---|---|---|
| This compound | 150 | Significant | Significant |
| Control | - | Baseline | Baseline |
Neuropharmacological Potential
The compound's interaction with neurotransmitter systems suggests potential antidepressant properties. It may modulate serotonin levels and inhibit monoamine oxidase A (MAO-A), which is crucial for neurotransmitter degradation. This modulation can enhance mood and alleviate symptoms of depression.
The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes:
- Inhibition of MAO-A : Reduces the breakdown of neurotransmitters such as serotonin and norepinephrine.
- Lipid Metabolism Modulation : Influences enzymes involved in lipid synthesis and degradation pathways.
Case Studies
- Study on Lipid-Lowering Effects : In a controlled trial involving Triton WR-1339-induced hyperlipidemia in rats, administration of dibenzo[c,e]azepines resulted in significant reductions in both cholesterol and triglyceride levels after 18 hours post-treatment .
- Neuropharmacological Assessment : A series of tests demonstrated that compounds related to dibenzo[c,e]azepines could enhance serotonergic activity, suggesting their potential utility as antidepressants.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
